

Dihydro-6-imino-1,3-dimethyluracil: A Versatile Scaffold for Drug Discovery

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Compound of Interest

Compound Name: *Dihydro-6-imino-1,3-dimethyluracil*

Cat. No.: *B094056*

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-6-imino-1,3-dimethyluracil, and its more stable tautomeric form, 6-amino-1,3-dimethyluracil, represent a privileged scaffold in medicinal chemistry. This pyrimidine derivative serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds with diverse and potent biological activities. Its structural similarity to endogenous nucleobases allows for interactions with various biological targets, making it a valuable lead for the development of novel therapeutics. Derivatives of this scaffold have demonstrated significant potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.^{[1][2]} This document provides detailed application notes and experimental protocols for the use of **dihydro-6-imino-1,3-dimethyluracil** and its amino tautomer as a lead scaffold in drug discovery.

Chemical Properties and Synthesis

Dihydro-6-imino-1,3-dimethyluracil (CAS No. 17743-04-3) exists in tautomeric equilibrium with 6-amino-1,3-dimethyluracil (CAS No. 6642-31-5). The amino form is generally more stable and is the common starting material for synthetic modifications.

Property	Value
Molecular Formula	C6H9N3O2
Molecular Weight	155.15 g/mol [3]
Appearance	Off-white to light yellow powder [4]
Melting Point	295 °C (decomposes) [5]
Solubility	Soluble in DMSO and hot ethanol

A common synthetic route to 6-amino-1,3-dimethyluracil involves the condensation of 1,3-dimethylurea with cyanoacetic acid in the presence of a condensing agent like acetic anhydride, followed by a cyclization reaction under alkaline conditions.[\[6\]](#)

Applications in Drug Discovery

The 6-amino-1,3-dimethyluracil scaffold is a cornerstone for the synthesis of various fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines.[\[2\]](#)[\[7\]](#) These derivatives have been extensively explored for a range of therapeutic applications.

Anticancer Activity

Derivatives of 6-amino-1,3-dimethyluracil have shown promising cytotoxic activity against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[\[2\]](#) For instance, certain 5-cinnamoyl-6-aminouracil derivatives have been investigated as potential DNA intercalating agents.[\[8\]](#)[\[9\]](#)

Table 1: Anticancer Activity of 6-Amino-1,3-dimethyluracil Derivatives

Derivative Class	Cell Line	IC50 (μM)	Reference
2,6-diarylidenehexanones	HeLa, K562, C33	15.5 - 63.2	[2]
9-acridinyl amino acid derivatives	A549	~ 6	[10]
5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil	L1210	Not specified	[9]
5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil	L1210	Not specified	[9]

Antiviral Activity

The structural resemblance of the uracil core to natural nucleosides makes it an excellent starting point for the development of antiviral agents, particularly inhibitors of viral polymerases. Several derivatives have been synthesized and evaluated for their activity against viruses such as HIV.[11] The mechanism often involves the inhibition of key viral enzymes like reverse transcriptase.[11]

Table 2: Anti-HIV Activity of Pyrimidine-2,4-dione Derivatives

Compound	Target	Activity	Reference
Pyrimidinylisoxazolidin es (e.g., 6a-c)	HIV-1 Reverse Transcriptase	Nanomolar inhibition	[11]
1,6-Bis[(benzyloxy)methyl]uracil derivatives	HIV-1 Reverse Transcriptase	Micro- to submicromolar inhibition	[12]

Antibacterial Activity

A significant area of investigation for 6-amino-1,3-dimethyluracil derivatives is in the development of novel antibacterial agents. A key target for these compounds in Gram-positive bacteria is DNA polymerase IIIC (Pol IIIC), an essential enzyme for DNA replication.[13] By mimicking the purine nucleoside dGTP, these uracil derivatives can bind to and inhibit the polymerase, leading to bacterial cell death.[13]

Table 3: Antibacterial Activity of 6-Amino-1,3-dimethyluracil Derivatives

Derivative Class	Bacterial Strain	MIC (µg/mL)	Reference
Pyrazolo-pyrimido[4,5-d]pyrimidines	Various	3.9 - 15.6	[14]
6-Anilinouracil derivatives	Bacillus subtilis	Not specified	[13]

Experimental Protocols

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol describes a one-pot, three-component synthesis of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives.[7]

Materials:

- 6-Amino-1,3-dimethyluracil
- Aromatic aldehyde (e.g., benzaldehyde)
- Malononitrile
- Bismuth(III) triflate (Bi(OTf)3)
- Ethanol

Procedure:

- In a round-bottom flask, combine 6-amino-1,3-dimethyluracil (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).
- Add bismuth(III) triflate (10 mol%) to the mixture.
- Reflux the reaction mixture at 80°C for the appropriate time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- The solid product will precipitate out of the solution. Collect the precipitate by filtration.
- Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrido[2,3-d]pyrimidine derivative.
- Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: MTT Assay for Cytotoxicity

This protocol details the procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Cancer cell line of interest (e.g., HeLa, A549)
- Complete cell culture medium
- Synthesized test compounds dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- 96-well microplate
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
- After 24 hours, remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium containing MTT.
- Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[\[18\]](#)
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay

This colorimetric assay is used to screen for inhibitors of HIV-1 reverse transcriptase (RT).[\[19\]](#)

Materials:

- Recombinant HIV-1 Reverse Transcriptase

- Reaction buffer containing template/primer (e.g., poly(A)-oligo(dT)15) and dNTPs (with DIG-dUTP)
- Lysis buffer
- Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
- ABTS substrate solution
- Streptavidin-coated 96-well microplate
- Test compounds

Procedure:

- Prepare dilutions of the test compounds.
- In reaction tubes, mix the reaction buffer with either the test compound or a control vehicle.
- Add the HIV-1 RT enzyme to initiate the reaction.
- Incubate the mixture to allow for the synthesis of the DIG-labeled DNA.
- Transfer the reaction mixture to the streptavidin-coated microplate. The biotin-labeled primer will bind to the streptavidin.
- Incubate to allow for binding, then wash the plate to remove unincorporated nucleotides.
- Add the Anti-DIG-POD solution and incubate.
- Wash the plate to remove unbound antibody.
- Add the ABTS substrate solution and incubate to allow for color development.
- Stop the reaction and measure the absorbance at the appropriate wavelength.
- A decrease in absorbance in the presence of the test compound indicates inhibition of RT activity.

Protocol 4: Bacterial DNA Polymerase III Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of bacterial DNA Polymerase III.[20][21]

Materials:

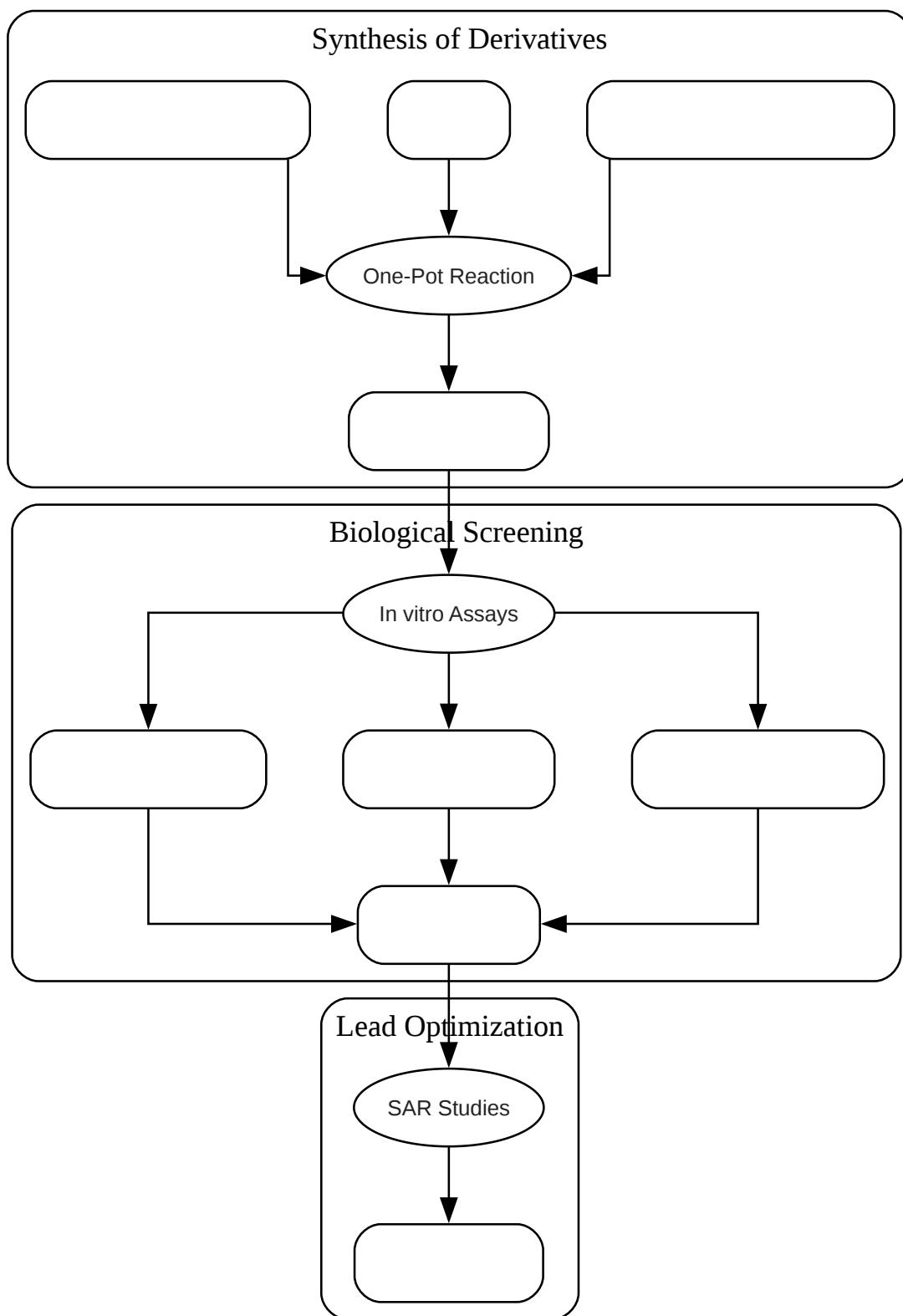
- Purified bacterial DNA Polymerase III (e.g., from *Bacillus subtilis*)
- Activated DNA template-primer (e.g., calf thymus DNA treated with DNase I)
- Reaction buffer (containing MgCl₂, ATP, and dNTPs, including [³H]-dTTP)
- Test compounds
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the reaction buffer, activated DNA, and the four dNTPs (with [³H]-dTTP as a tracer).
- Add the test compound at various concentrations to the reaction mixture.
- Initiate the reaction by adding the DNA Polymerase III enzyme.
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
- At specific time points, stop the reaction by adding cold TCA.
- Collect the precipitated, radiolabeled DNA on glass fiber filters by vacuum filtration.
- Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

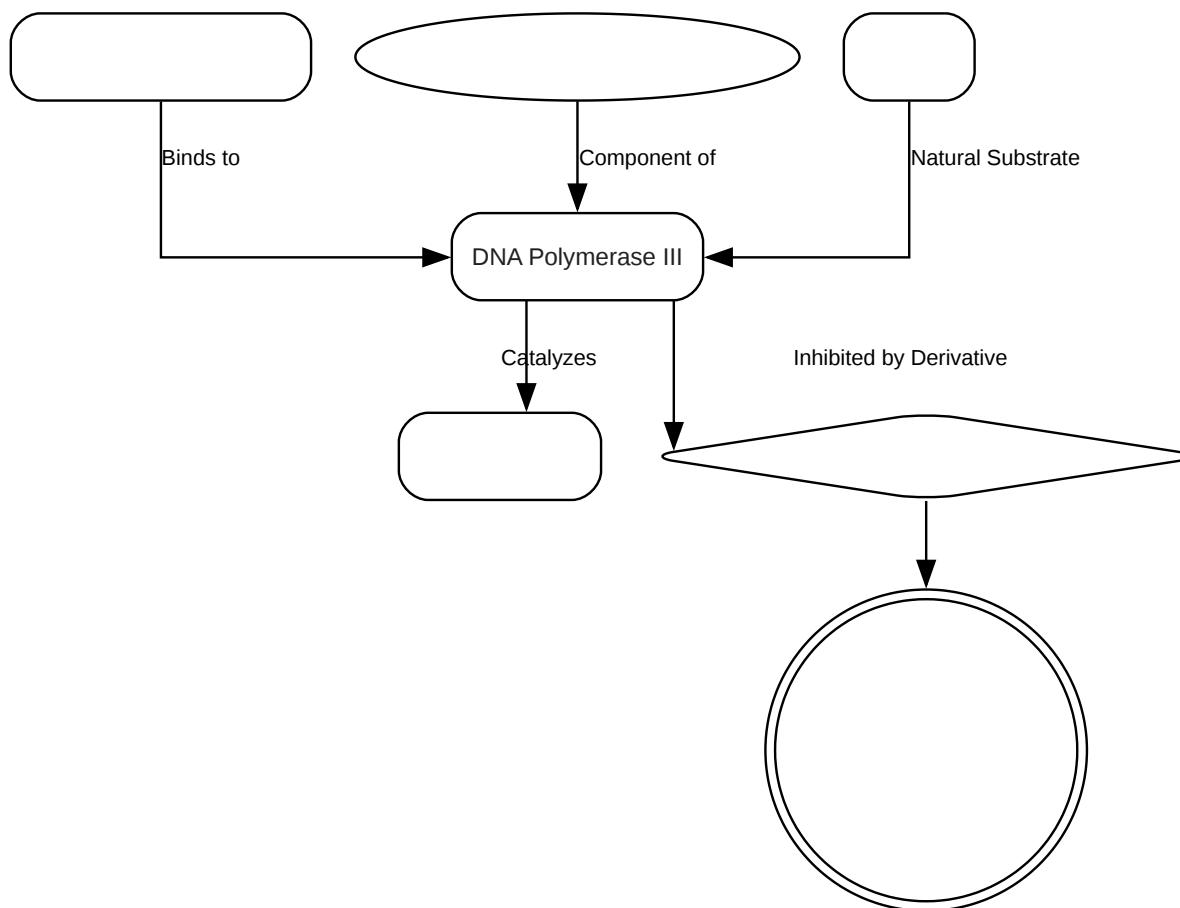
- Dry the filters and measure the radioactivity using a scintillation counter.
- A reduction in the incorporated radioactivity in the presence of the test compound indicates inhibition of DNA polymerase III.

Visualizations



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Caption: Drug discovery workflow using the 6-amino-1,3-dimethyluracil scaffold.



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Caption: Inhibition of bacterial DNA Polymerase III by 6-anilinouracil derivatives.

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